molecular formula C17H17N5S B3000743 2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5-methylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 691869-93-9

2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5-methylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No. B3000743
CAS RN: 691869-93-9
M. Wt: 323.42
InChI Key: ZHXDGOXGFVJGJA-UHFFFAOYSA-N
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Description

The compound “2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5-methylpyrazolo[1,5-a]pyrimidin-7-amine” is a complex organic molecule that contains several heterocyclic rings including a pyrrole ring, a thiophene ring, and a pyrazolo[1,5-a]pyrimidine ring .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple ring structures. The 2,5-dimethyl-1H-pyrrol-1-yl group is a derivative of pyrrole, a five-membered aromatic ring with one nitrogen atom . The 2-thienyl group is a derivative of thiophene, a five-membered aromatic ring with one sulfur atom . The pyrazolo[1,5-a]pyrimidin-7-amine group is a fused ring system containing a pyrazole ring and a pyrimidine ring .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the various heterocyclic rings and the amine group. Pyrrole rings can undergo electrophilic substitution reactions . Thiophene rings can participate in electrophilic aromatic substitution reactions . The pyrazolo[1,5-a]pyrimidin-7-amine group might be involved in reactions with electrophiles or nucleophiles at the amine group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. As a complex organic molecule, it would likely be a solid at room temperature .

Scientific Research Applications

Synthesis and Chemical Properties

  • PET Ligand Development

    This compound, specifically a derivative known as R121920, has been synthesized as a potential PET ligand for in vivo imaging of CRF1 receptors. This development involves a novel palladium-catalyzed Suzuki coupling process (Kumar et al., 2003).

  • Synthesis of Tricyclic Compounds

    Research indicates the synthesis of tricyclic pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines catalyzed by DMAP, using 2-amino-1-methyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile as a starting point (Khashi et al., 2015).

  • Antimetabolite Properties

    Pyrazolo[1,5-a]pyrimidines, which are purine analogs, are known for their antimetabolite properties in purine biochemical reactions, indicating potential pharmaceutical applications (Abdelriheem et al., 2017).

Molecular and Structural Analysis

  • X-Ray Diffractometry: The molecular structure of pyrazolo[1,5-a]pyrimidines has been explored through X-ray diffractometry, offering insights into their crystal packing and intermolecular interactions (Frizzo et al., 2009).

Biological and Pharmacological Research

  • Anticancer Activity

    Some pyrazolo[1,5-a]pyrimidine derivatives have shown promising anticancer activity, particularly against breast cancer cell lines, suggesting their potential in cancer therapy (Atapour-Mashhad et al., 2017).

  • Antimicrobial Activity

    New heterocycles incorporating the pyrazolopyridine moiety, closely related to the chemical structure , have demonstrated significant antimicrobial properties (Abu-Melha, 2013).

  • Phosphodiesterase Inhibition

    6-Phenylpyrazolo[3,4-d]pyrimidones, related to the compound of interest, have been identified as specific inhibitors of cGMP specific phosphodiesterase, with potential applications in treating hypertension (Dumaitre & Dodic, 1996).

Future Directions

The future research directions for this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential biological activities .

properties

IUPAC Name

2-[3-(2,5-dimethylpyrrol-1-yl)thiophen-2-yl]-5-methylpyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5S/c1-10-8-15(18)22-16(19-10)9-13(20-22)17-14(6-7-23-17)21-11(2)4-5-12(21)3/h4-9H,18H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHXDGOXGFVJGJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1C2=C(SC=C2)C3=NN4C(=CC(=NC4=C3)C)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5-methylpyrazolo[1,5-a]pyrimidin-7-amine

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